3,4,5-trimethoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide - 690246-37-8

3,4,5-trimethoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide

Catalog Number: EVT-2973288
CAS Number: 690246-37-8
Molecular Formula: C18H17N3O4S
Molecular Weight: 371.41
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

The presence of 3,4,5-trimethoxy substitution on the phenyl ring of this scaffold has been shown to significantly influence the biological activity in a study focusing on antitubulin agents. [] This highlights the importance of structural modifications in modulating the pharmacological profile of these compounds.

Synthesis Analysis

The synthesis of N-(5-aryl-1,3,4-thiadiazol-yl)benzamide derivatives typically involves a multi-step process. [] A common strategy involves:

Mechanism of Action
  • Inhibition of tubulin polymerization: Compounds within this class, especially those with the 3,4,5-trimethoxy substitution pattern, have demonstrated potent antitubulin activity. [] They are believed to bind to tubulin, a protein crucial for cell division, and disrupt its polymerization, ultimately leading to cell cycle arrest and apoptosis.
Applications
  • Anticancer agents: The potent antitubulin activity of some derivatives, particularly those with the 3,4,5-trimethoxy substitution, highlights their potential as anticancer agents. [] Their ability to disrupt tubulin polymerization and inhibit cell division makes them attractive candidates for further development as chemotherapeutic drugs.
  • Antimicrobial agents: Thiadiazole derivatives have shown broad-spectrum antimicrobial activity against various bacterial and fungal strains. [] Their potential as novel antibiotics and antifungals warrants further investigation.
  • Insecticides: Certain thiadiazole derivatives have demonstrated insecticidal properties. [] Their ability to disrupt insect growth and development makes them potential candidates for developing new insecticides for crop protection.

N-(4-Oxo-2-(4-((5-aryl-1,3,4-thiadiazol-2-yl)amino)phenyl)thiazolidin-3-yl) Benzamides

Compound Description: This series of compounds represents a novel class of potential tubulin polymerization inhibitors, designed as analogues of combretastatin A-4. [] These compounds combine substituted thiazole and thiadiazole rings in their structure. Notably, compound TH08 from this series, featuring a trimethoxy substitution on the phenyl ring, demonstrated significant cytotoxic activity against cancer cell lines. []

Relevance: This series shares the core structure of a substituted benzamide linked to a thiadiazole ring with 3,4,5-trimethoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide. The presence of a trimethoxyphenyl group in TH08 further highlights the potential significance of this structural feature for biological activity, which is also present in the compound of interest. [] The exploration of these analogs provides valuable insights into structure-activity relationships for this class of compounds.

4-(Diethoxyphosphoryl)methyl-N-(3-phenyl-[1,2,4]thiadiazol-5-yl)benzamide and Derivatives

Compound Description: This compound and its derivatives served as the basis for developing a three-dimensional pharmacophore model for mesangial cell (MC) proliferation inhibitors. [] These compounds were particularly notable for their ability to inhibit MC proliferation while exhibiting reduced inhibition of normal proximal tubular epithelial cell proliferation. []

Relevance: This series, like 3,4,5-trimethoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide, features a benzamide group directly attached to a thiadiazole ring. [] This structural similarity suggests a potential shared mechanism of action or biological target. The pharmacophore model developed from these compounds could be valuable for screening and designing new molecules with MC proliferation inhibitory activity, including analogs of the compound of interest.

N-(3-Phenyl-1,2,4-thiadiazol-5-yl)-4-hydroxybenzamide (LUF5437)

Compound Description: LUF5437 is a potent and selective adenosine A1 receptor antagonist, exhibiting a Ki value of 7 nM. [] This compound belongs to a series of thiadiazolobenzamides designed as adenosine receptor antagonists. []

Relevance: The core structure of LUF5437 closely resembles 3,4,5-trimethoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide, with both sharing a benzamide directly linked to a 5-phenyl-1,2,4-thiadiazol-3-yl group. [] This striking similarity suggests that the compound of interest might also exhibit adenosine receptor antagonist activity. Investigating this possibility could reveal a new pharmacological profile for 3,4,5-trimethoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide.

N-(3-Phenyl-1,2,4-thiadiazol-5-yl)-4-methoxybenzamide (LUF5417)

Compound Description: LUF5417 is another potent adenosine receptor antagonist, exhibiting selectivity for the A3 receptor with a Ki value of 82 nM. [] This compound is a close analog of LUF5437, differing only in the substituent at the para position of the benzamide ring. []

Relevance: Similar to LUF5437, LUF5417 shares a significant structural resemblance to 3,4,5-trimethoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide, particularly in the benzamide and thiadiazole core. [] The subtle difference in the para substituent (methoxy in LUF5417 versus trimethoxy in the target compound) highlights the impact of substituent modifications on receptor selectivity within this series. This observation suggests the potential for modifying the trimethoxy substituent in the target compound to modulate its pharmacological properties.

N-(3-Phenyl-1,2,4-thiadiazol-5-yl)-trans-4-hydroxycyclohexanamide (VUF5472)

Compound Description: VUF5472 is a potent and highly selective adenosine A1 receptor antagonist with a Ki value of 20 nM. [] This compound represents a modification of the thiadiazolobenzamide series where the benzene ring of the benzamide is replaced with a trans-4-hydroxycyclohexane. []

Relevance: Although structurally distinct from the benzamide moiety in 3,4,5-trimethoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide, VUF5472 retains the critical 5-phenyl-1,2,4-thiadiazol-3-yl group. [] This compound provides valuable insight into the structure-activity relationship of this class of adenosine receptor antagonists, emphasizing the significance of the thiadiazole ring for activity and the potential for exploring modifications beyond the benzamide moiety in the target compound.

N-[4-(2-Pyridyl)thiazol-2-yl]benzamides and N-[4-(2-Pyridyl)thiazol-2-yl]cyclopentanamides

Compound Description: These two series of compounds are thiazole derivatives investigated as potential adenosine receptor antagonists. [] They feature a benzamide or cyclopentanamide group linked to a thiazole ring substituted with a 2-pyridyl group. []

Relevance: While these compounds possess a thiazole ring instead of the thiadiazole found in 3,4,5-trimethoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide, they highlight the importance of exploring closely related heterocyclic systems for adenosine receptor antagonist activity. [] The presence of a benzamide group in one series further underscores the potential of this moiety for receptor interaction. These findings suggest that incorporating a pyridine ring into the structure of the target compound, potentially by replacing the phenyl group attached to the thiadiazole, might be a viable strategy for modulating its activity or selectivity profile.

Properties

CAS Number

690246-37-8

Product Name

3,4,5-trimethoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide

IUPAC Name

3,4,5-trimethoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide

Molecular Formula

C18H17N3O4S

Molecular Weight

371.41

InChI

InChI=1S/C18H17N3O4S/c1-23-13-9-12(10-14(24-2)15(13)25-3)16(22)19-18-20-17(26-21-18)11-7-5-4-6-8-11/h4-10H,1-3H3,(H,19,21,22)

InChI Key

NOWAZPJCBMVORW-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NSC(=N2)C3=CC=CC=C3

Solubility

soluble

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.